molecular formula C22H29N5 B2894860 2-Butyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 385420-38-2

2-Butyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2894860
CAS No.: 385420-38-2
M. Wt: 363.509
InChI Key: YODJLKXLVHSYRU-UHFFFAOYSA-N
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Description

The compound 2-Butyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile belongs to the pyrido[1,2-a]benzimidazole family, characterized by a fused bicyclic core integrating pyridine and benzimidazole moieties. Key structural features include:

  • Position 1: A [3-(dimethylamino)propyl]amino group, contributing tertiary amine functionality and influencing solubility and lipophilicity.
  • Position 2: A butyl chain, enhancing hydrophobic interactions.
  • Position 3: A methyl group, providing steric and electronic modulation.
  • Position 4: A nitrile group, which may participate in hydrogen bonding or serve as a metabolic handle.

Properties

IUPAC Name

2-butyl-1-[3-(dimethylamino)propylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5/c1-5-6-10-17-16(2)18(15-23)22-25-19-11-7-8-12-20(19)27(22)21(17)24-13-9-14-26(3)4/h7-8,11-12,24H,5-6,9-10,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODJLKXLVHSYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Butyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of benzimidazole derivatives. This compound features a pyrido-benzimidazole core structure, which is notable for its diverse biological activities. The presence of various substituents enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C27H31N5C_{27}H_{31}N_5, with a molecular weight of 425.58 g/mol. Its structure includes a butyl group and a dimethylamino propyl moiety, which contribute to its pharmacological properties.

Biological Activities

Research indicates that benzimidazole derivatives exhibit a range of biological activities, including:

  • Anticancer Properties : Some studies have explored the potential of benzimidazole derivatives as selective and cytotoxic bioreductive anticancer prodrugs. For instance, compounds similar to this compound have shown significant cytotoxic effects against tumor cell lines such as A549 (human lung adenocarcinoma) and WM115 (human malignant melanoma) through mechanisms involving apoptosis and DNA damage .
  • Hypoxia Selectivity : Certain benzimidazole derivatives have been identified as potential hypoxia-selective agents for tumor cells. They demonstrate efficacy in targeting hypoxic environments typically found in tumors, which is crucial for developing effective cancer therapies .

The mechanisms through which these compounds exert their biological effects are still under investigation. However, it is noted that they may interact with biological macromolecules, leading to:

  • Caspase-dependent Apoptosis : Exposure to certain benzimidazole derivatives has been shown to promote apoptotic cell death in hypoxic conditions .
  • DNA Damage : Studies utilizing DNA destruction assays suggest that these compounds can induce DNA damage in cancer cells, contributing to their cytotoxic effects .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals important insights into their biological activities:

Compound NameStructural FeaturesUnique Properties
2-Benzyl-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrileBenzyl group instead of butylEnhanced lipophilicity
2-(4-Chlorobenzyl)-1-{[3-(dimethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrileChlorine substitutionPotentially increased biological activity due to halogen effect
2-(5-Fluoro-2-methoxybenzyl)-1-[4-(piperazin-1-yl)]-3-methylpyrido[1,2-a]benzimidazolePiperazine moietyDifferent pharmacological profile due to piperazine

Case Studies

Several case studies have reported on the efficacy of benzimidazole derivatives:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various benzimidazole derivatives on A549 and WM115 cell lines. The results indicated that specific compounds induced significant cell death through apoptosis and DNA damage .
  • Hypoxia-Induced Mechanisms : Another research explored the role of benzimidazole derivatives in hypoxic conditions, demonstrating their potential as selective agents for targeting tumor cells in low oxygen environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Position 1 Substitution Variants

2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile ()
  • Key Differences: Position 1 substituent: Chlorine replaces the amino group. Molecular formula: C₁₇H₁₆ClN₃ (vs. inferred C₂₂H₃₀N₆ for the target compound). Properties:
  • Lower molecular weight (297.79 g/mol) due to absence of the bulky dimethylaminopropylamino group.
  • Impact: The chloro derivative may exhibit reduced solubility in polar solvents and altered binding interactions in biological systems due to its electronegative substituent .
1-{[3-(Diethylamino)propyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile ()
  • Key Differences: Position 1 substituent: Diethylamino group replaces dimethylamino. Molecular formula: C₂₅H₃₅N₅ (molecular weight 405.59 g/mol). Properties:
  • Higher logP (6.0169) compared to the dimethylamino analog (inferred lower logP due to reduced alkyl chain length).
  • Increased lipophilicity from diethyl groups may enhance membrane permeability but reduce aqueous solubility. Impact: The diethylamino variant likely has distinct pharmacokinetic profiles, such as prolonged half-life, but may face challenges in formulation due to low solubility .
2-Butyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile ()
  • Key Differences: Position 1 substituent: Oxo (keto) group replaces the amino chain. Properties:
  • Impact: The oxo derivative may serve as a synthetic precursor or intermediate, with distinct reactivity in downstream modifications .

Position 3 and Side-Chain Modifications

3-Propyl-1-[(2-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile ()
  • Key Differences: Position 1 substituent: Pyridinylmethylamino group introduces aromaticity. Position 3: Propyl chain replaces methyl. Molecular formula: C₂₁H₁₉N₅ (molecular weight 341.41 g/mol). Properties:
  • The pyridine ring may enhance π-π stacking interactions in biological targets.
  • Propyl chain at position 3 increases hydrophobicity compared to methyl.
    • Impact : This analog could exhibit improved binding affinity in enzyme inhibition assays but may suffer from metabolic instability due to the aromatic substituent .

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